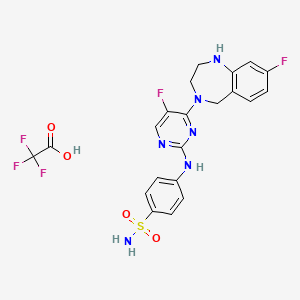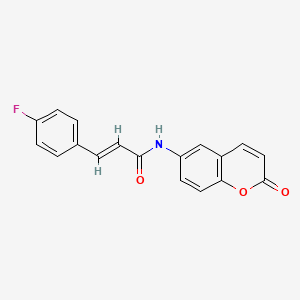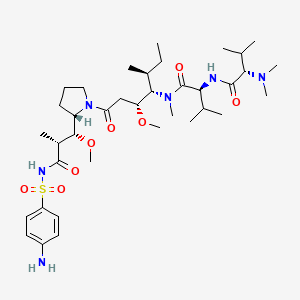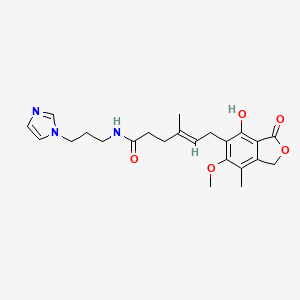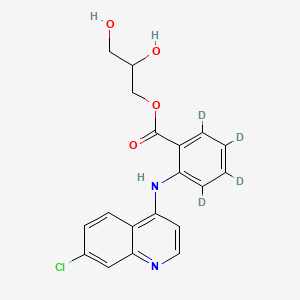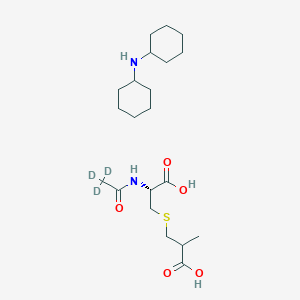
N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) is a compound that is often used in scientific research due to its unique properties. It is a metabolite of S-(2-Carboxypropyl)glutathione and is typically found in a solid state . This compound is particularly interesting because it contains deuterium, which is a stable isotope of hydrogen, making it useful in various analytical and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) involves several steps. One common method includes the acetylation of S-(2-carboxypropyl)-L-cysteine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography to ensure completion .
Industrial Production Methods
In an industrial setting, the production of N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often includes purification steps such as crystallization and recrystallization to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of metabolites.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in various diseases.
Industry: Utilized in the development of new materials and as a reference standard in quality control processes
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in detoxification processes, such as glutathione S-transferases. The deuterium atoms in the compound can also provide insights into reaction mechanisms and metabolic pathways by serving as tracers in isotopic labeling studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-S-(2-carboxypropyl)-L-cysteine Bis (dicyclohexylammonium) Salt: Another metabolite of S-(2-Carboxypropyl)glutathione with similar properties.
N-Acetyl-S-(2-carboxypropyl)-L-cysteine Disodium Salt: A related compound used in similar applications.
Uniqueness
N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) is unique due to the presence of deuterium, which enhances its stability and makes it particularly useful in analytical applications. The deuterium labeling allows for precise tracking and quantification in metabolic studies, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C21H38N2O5S |
|---|---|
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
3-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanyl-2-methylpropanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H15NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(8(12)13)3-16-4-7(9(14)15)10-6(2)11/h11-13H,1-10H2;5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t;5?,7-/m.0/s1/i;2D3 |
Clé InChI |
ONFHBFMBJFROJS-QVMWVPAKSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(CSCC(C(=O)O)NC(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


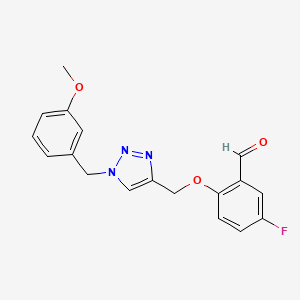
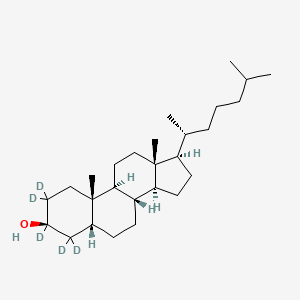
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)
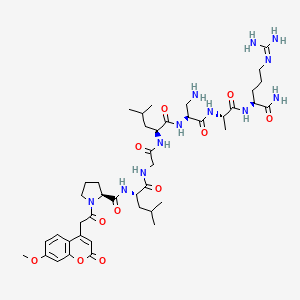


![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
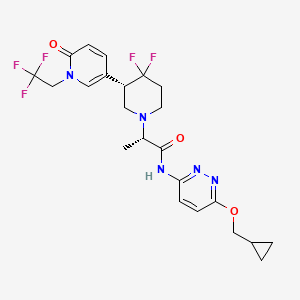
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)
